Cas no 2094933-44-3 (N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide)

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide is a specialized organic compound featuring a benzothiophene core substituted with fluorine and methyl groups, along with a cyanoalkyl carboxamide moiety. Its structural complexity offers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both electron-withdrawing (fluoro, cyano) and electron-donating (methyl) groups enhances its reactivity and versatility in chemical transformations. The compound's well-defined molecular architecture may facilitate studies in structure-activity relationships (SAR) or serve as a scaffold for further derivatization. Its purity and stability under standard conditions make it suitable for controlled synthetic applications.
N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide structure
2094933-44-3 structure
Product Name:N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide
CAS No:2094933-44-3
MF:C16H17FN2OS
MW:304.382385969162
CID:6239870
PubChem ID:121556712
Update Time:2025-05-23

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-6646131
    • AKOS033740715
    • 2094933-44-3
    • N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide
    • Z2026783852
    • Inchi: 1S/C16H17FN2OS/c1-4-6-11(9-18)19(3)16(20)15-10(2)14-12(17)7-5-8-13(14)21-15/h5,7-8,11H,4,6H2,1-3H3
    • InChI Key: CMRXNJHLOCMHKF-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=C(C=2C(C)=C1C(N(C)C(C#N)CCC)=O)F

Computed Properties

  • Exact Mass: 304.10456251g/mol
  • Monoisotopic Mass: 304.10456251g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 72.3Ų

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6646131-0.05g
N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide
2094933-44-3 95.0%
0.05g
$212.0 2025-03-13

Additional information on N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide

N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide: A Comprehensive Overview

The compound N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide, identified by the CAS number 2094933-44-3, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds known for their unique electronic properties and structural versatility. The presence of functional groups such as the cyanobutyl chain, fluoro substituent, and carboxamide group introduces additional complexity and functionality to the molecule, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of benzothiophene derivatives in the field of materials science, particularly in the development of advanced materials for optoelectronic devices. The incorporation of electron-withdrawing groups like the fluoro substituent and electron-donating groups such as the dimethylamino group in this compound has been shown to significantly influence its electronic properties. For instance, researchers have demonstrated that these modifications can enhance the compound's ability to absorb light across a broader spectrum, making it a promising candidate for applications in solar cells and organic light-emitting diodes (OLEDs). The cyanobutyl chain further contributes to the molecule's solubility and stability, which are critical factors for its practical application in device fabrication.

In addition to its electronic properties, N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide has also been explored for its potential in medicinal chemistry. The carboxamide group is known to play a crucial role in bioisosteric replacements, offering opportunities for drug design and optimization. Recent findings suggest that this compound may exhibit modulatory effects on key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in various disease states including cancer and neurodegenerative disorders. Further research is currently underway to elucidate its pharmacokinetic profile and toxicity profile, which are essential for its progression into preclinical studies.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. Researchers have employed various strategies, including Suzuki-Miyaura coupling reactions and amide bond formations, to achieve high yields and excellent regioselectivity. The use of transition metal catalysts has been particularly beneficial in overcoming challenges associated with forming the benzothiophene ring system. These advancements not only highlight the ingenuity of modern synthetic chemistry but also pave the way for the scalable production of this compound for both academic and industrial purposes.

From an environmental standpoint, there is growing interest in understanding the fate and transport of compounds like N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide in natural ecosystems. Preliminary studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, suggesting that it may not pose significant risks to aquatic or terrestrial environments when used responsibly. However, further research is required to assess its long-term impact on non-target organisms and ecosystems.

In conclusion, N-(1-cyanobutyl)-4-fluoro-N,3-dimethyl-1-benzothiophene-2-carboxamide represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as a valuable tool for advancing scientific knowledge and technological innovation. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from materials science to medicinal chemistry.

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